molecular formula C16H19NO4 B2465661 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide CAS No. 1428349-90-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide

Cat. No.: B2465661
CAS No.: 1428349-90-9
M. Wt: 289.331
InChI Key: FDZKCAOQPLQHSY-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide is a synthetic compound characterized by a benzodioxole moiety linked via a but-2-yn-1-yl chain to a 3-methylbutanamide group. These analogs typically exhibit variations in linker chemistry (e.g., ethyl, methylene, or piperazine-based chains) and substituents on aromatic rings, which influence their physicochemical and biological properties.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(2)9-16(18)17-7-3-4-8-19-13-5-6-14-15(10-13)21-11-20-14/h5-6,10,12H,7-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZKCAOQPLQHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: The initial step involves the preparation of the benzo[d][1,3]dioxole intermediate through a cyclization reaction of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzo[d][1,3]dioxole intermediate is then alkylated with 4-bromo-2-butyne in the presence of a base such as potassium carbonate to form the 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne intermediate.

    Amidation: The final step involves the reaction of the 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d][1,3]dioxole ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to specific sites, while the but-2-yn-1-yl linkage can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The target compound differs from analogs in the evidence by its alkynyl linker and amide terminus . For example:

  • Piperazine-linked analogs : Most compounds in the evidence feature a benzodioxole group connected to a piperazine ring via ethyl or methylene linkers (e.g., compounds 8–12 in and –24 in ) . These structures often include halogenated (Cl, F) or substituted aryl groups on the piperazine nitrogen.
  • Piperidine-linked analogs : Compound 28 () replaces piperazine with a piperidine ring, reducing nitrogen content (3.10% vs. 5–6% in piperazine derivatives) .
  • Alkyne vs.

Spectroscopic and Elemental Analysis

  • NMR Data : Piperazine derivatives show distinct ¹H-NMR shifts for benzodioxole protons (δ 6.7–7.2 ppm) and piperazine/aryl protons (δ 2.5–3.5 ppm) . The target’s alkyne protons (C≡CH) would resonate near δ 2.0–3.0 ppm, while the amide carbonyl (C=O) would appear at δ 165–175 ppm in ¹³C-NMR.
  • Elemental Composition : Piperazine derivatives exhibit C: 54–71%, H: 5–7%, N: 3–6% . The target’s amide group (N: ~7–9%) and alkyne chain (C: ~65–70%) would diverge from these ranges.

Tabulated Comparison of Key Parameters

Compound Class Yield (%) Melting Point (°C) Nitrogen Content (%) Key Structural Features
Piperazine-HCl derivatives 55–82 164–203 5–6 Ethyl linkers, halogenated aryl groups
Piperidine-HCl derivatives 75 183–184 3.10 Reduced nitrogen, ketone substituents
Brominated piperazine analogs 72 177–178 ~5 High bromine content (C: 54.95%)
Target compound N/A Predicted 150–180 ~7–9 Alkyne linker, 3-methylbutanamide

Research Implications

  • Bioactivity: Piperazine derivatives in the evidence are often explored for receptor-binding applications (e.g., kinase inhibitors in ).
  • Synthetic Challenges: The alkyne linker necessitates Sonogashira or similar coupling reactions, which may require optimization for scalability.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide, identified by its CAS number 1448061-19-5, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several structural components that contribute to its biological activity:

  • Molecular Formula : C23H19NO5
  • Molecular Weight : 389.4 g/mol
  • Structural Components :
    • A benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions.
    • A but-2-yn-1-yl linker that provides flexibility.
    • An amide functional group that may contribute to its binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially influencing inflammation and cancer progression.
  • Receptor Binding : Its structure allows it to bind to receptors, modulating their activity and affecting cellular signaling pathways.

Structure-Activity Relationship (SAR)

Studies on similar compounds have revealed important insights into the SAR:

Structural FeatureEffect on Activity
Benzo[d][1,3]dioxole UnitEnhances electron density and biological interactions.
But-2-yn-1-yl LinkerProvides spatial orientation for receptor binding.
Amide GroupCritical for binding affinity to target enzymes/receptors.

Research indicates that modifications in the substituents attached to the benzo[d][1,3]dioxole unit can significantly alter the compound's biological potency. For instance, introducing halogen groups has been shown to enhance activity due to increased lipophilicity and interaction with hydrophobic pockets in target proteins.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of compounds related to this compound:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study showed that derivatives of benzo[d][1,3]dioxole exhibited potent cytotoxic effects against breast cancer cells through apoptosis induction .
  • Anti-inflammatory Effects : The sulfonamide moiety present in related compounds has been associated with anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuropharmacological Effects : Some analogs have shown promise as neuroprotective agents by modulating neurotransmitter systems involved in anxiety and depression. Animal models have demonstrated reduced anxiety-like behaviors following treatment with these compounds .

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